Aloe-emodin-glucoside
Overview
Description
Aloe-emodin-glucoside is a naturally occurring anthraquinone glycoside found in various plants, including Aloe species and rhubarb. This compound is known for its diverse biological activities, including anti-inflammatory, antitumor, and laxative effects. This compound is a derivative of aloe-emodin, where a glucose molecule is attached to the aloe-emodin structure, enhancing its solubility and bioavailability.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of aloe-emodin-glucoside typically involves the glycosylation of aloe-emodin. This can be achieved through enzymatic or chemical methods. One common approach is the use of glycosyltransferases, which catalyze the transfer of a glucose moiety from a donor molecule (such as UDP-glucose) to aloe-emodin. The reaction conditions often include a buffered aqueous solution at a specific pH and temperature to optimize enzyme activity.
Industrial Production Methods: Industrial production of this compound may involve biotransformation processes using microbial cultures that express glycosyltransferases. These cultures can convert aloe-emodin into its glucoside form under controlled fermentation conditions. High-performance liquid chromatography (HPLC) is commonly used to purify the final product.
Chemical Reactions Analysis
Types of Reactions: Aloe-emodin-glucoside undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form aloe-emodin and other oxidation products.
Reduction: Reduction reactions can convert this compound back to its aglycone form, aloe-emodin.
Hydrolysis: Enzymatic or acidic hydrolysis can cleave the glycosidic bond, releasing aloe-emodin and glucose.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or specific glycosidases can facilitate hydrolysis.
Major Products: The major products formed from these reactions include aloe-emodin, glucose, and various oxidation derivatives of aloe-emodin.
Scientific Research Applications
Chemistry: It serves as a precursor for synthesizing other bioactive compounds and as a model compound for studying glycosylation reactions.
Biology: Aloe-emodin-glucoside is used in research to understand its role in plant metabolism and its effects on cellular processes.
Medicine: The compound exhibits promising antitumor, anti-inflammatory, and laxative properties, making it a candidate for drug development. .
Industry: this compound is used in the cosmetic and pharmaceutical industries for its bioactive properties and as an ingredient in skincare products.
Mechanism of Action
Aloe-emodin-glucoside exerts its effects through various molecular targets and pathways:
Anti-inflammatory Activity: The compound inhibits the production of inflammatory cytokines and modulates signaling pathways such as the NF-κB pathway.
Laxative Effect: this compound stimulates intestinal motility and increases water content in the intestines, promoting bowel movements.
Comparison with Similar Compounds
Aloe-emodin-glucoside is similar to other anthraquinone glycosides, such as:
Aloin: A C-glycoside found in Aloe species, which can be hydrolyzed to form aloe-emodin.
Emodin: An anthraquinone derivative with similar biological activities but without the glucose moiety.
Rhein: Another anthraquinone compound with anti-inflammatory and antitumor properties.
Uniqueness: this compound’s uniqueness lies in its enhanced solubility and bioavailability due to the attached glucose molecule. This modification improves its pharmacokinetic properties, making it more effective in biological systems compared to its aglycone form, aloe-emodin.
Properties
IUPAC Name |
1,8-dihydroxy-3-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]anthracene-9,10-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O10/c22-6-13-17(26)19(28)20(29)21(31-13)30-7-8-4-10-15(12(24)5-8)18(27)14-9(16(10)25)2-1-3-11(14)23/h1-5,13,17,19-24,26,28-29H,6-7H2/t13-,17-,19+,20-,21-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASQHVCDULHERIH-JNHRPPPUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)O)C(=O)C3=C(C2=O)C=C(C=C3O)COC4C(C(C(C(O4)CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(C(=C1)O)C(=O)C3=C(C2=O)C=C(C=C3O)CO[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20951621 | |
Record name | (4,5-Dihydroxy-9,10-dioxo-9,10-dihydroanthracen-2-yl)methyl hexopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20951621 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
432.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
50488-89-6, 29010-56-8 | |
Record name | 3-[(β-D-Glucopyranosyloxy)methyl]-1,8-dihydroxy-9,10-anthracenedione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=50488-89-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Aloe-emodin-glucoside | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029010568 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (4,5-Dihydroxy-9,10-dioxo-9,10-dihydroanthracen-2-yl)methyl hexopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20951621 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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